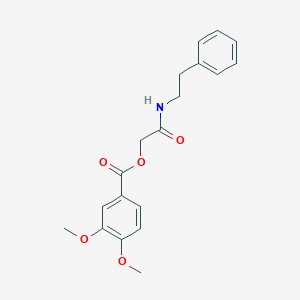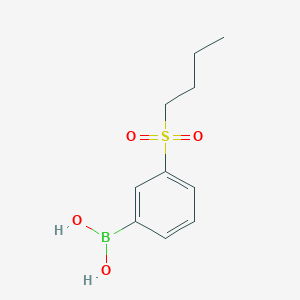
2-Oxo-2-(phenethylamino)ethyl 3,4-dimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The papers provided do not directly describe the synthesis of 2-Oxo-2-(phenethylamino)ethyl 3,4-dimethoxybenzoate. However, they do detail synthetic routes for related compounds. For example, Paper 1 discusses the solvent-free synthesis of benzimidazole derivatives using microwave irradiation, which could be a potential method for synthesizing related compounds with similar functional groups . Paper 4 describes the synthesis of benzoxazin-ones by reacting isocyanobenzoates with dialkyliminium iodides, which could offer insights into the synthesis of amide or ester linkages in the target molecule .
Molecular Structure Analysis
The molecular structure of 2-Oxo-2-(phenethylamino)ethyl 3,4-dimethoxybenzoate would likely exhibit characteristics such as aromaticity, potential for hydrogen bonding, and steric effects due to the phenethylamino group. Paper 2 provides an analysis of the solid-state structure of a related compound, highlighting the importance of CH/π interactions in the crystalline state, which could also be relevant for understanding the molecular structure and packing of 2-Oxo-2-(phenethylamino)ethyl 3,4-dimethoxybenzoate .
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of 2-Oxo-2-(phenethylamino)ethyl 3,4-dimethoxybenzoate. However, they do explore reactions of structurally related compounds. For instance, Paper 2 examines the [2+2]photocycloaddition in a crystalline state, which could suggest potential reactivity under UV light for the compound . Paper 3 discusses a cascade of reactions following thermolysis, which could be relevant for understanding the thermal stability and potential reaction pathways of 2-Oxo-2-(phenethylamino)ethyl 3,4-dimethoxybenzoate .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-Oxo-2-(phenethylamino)ethyl 3,4-dimethoxybenzoate are not directly reported in the papers, the properties of similar compounds can provide some insights. The presence of dimethoxybenzoate and phenethylamino groups suggests the compound would have moderate polarity, potential for intermolecular interactions, and solubility in organic solvents. The crystalline state interactions discussed in Paper 2 could also influence the melting point and solubility of the compound .
Applications De Recherche Scientifique
Synthesis and Cytotoxic Activity
Carboxamide derivatives of benzo[b][1,6]naphthyridines, structurally similar to 2-Oxo-2-(phenethylamino)ethyl 3,4-dimethoxybenzoate, have been synthesized and tested for their cytotoxic activity against various cancer cell lines. The compounds demonstrated potent cytotoxic effects, with some derivatives showing IC50 values less than 10 nM, indicating their potential as anticancer agents (Deady et al., 2003).
Advanced Synthetic Methods
Research has also focused on developing new synthetic methods for carboxylic acid functionalized poly(ethylene glycol), which are crucial for the creation of complex molecules including those similar to 2-Oxo-2-(phenethylamino)ethyl 3,4-dimethoxybenzoate. These methods offer pathways to synthesize a wide range of chemical entities for further exploration in pharmaceuticals and materials science (Sedlák et al., 2008).
Photoreactions and Electrochromic Behavior
The photoreactions of 2-(dialkylamino)ethyl esters of γ-oxo acids, which share functional groups with 2-Oxo-2-(phenethylamino)ethyl 3,4-dimethoxybenzoate, have been studied for their potential in creating complex cyclic structures through remote hydrogen transfer. This research highlights the influence of the stability and conformational flexibility of the biradical intermediate on its chemical behavior, underscoring the importance of these factors in the synthesis of novel compounds (Hasegawa et al., 1990).
Propriétés
IUPAC Name |
[2-oxo-2-(2-phenylethylamino)ethyl] 3,4-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-23-16-9-8-15(12-17(16)24-2)19(22)25-13-18(21)20-11-10-14-6-4-3-5-7-14/h3-9,12H,10-11,13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUODVTKPCYBMAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OCC(=O)NCCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[4-(dimethylsulfamoyl)benzamido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B3002947.png)
![Ethyl 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3002949.png)

![N-(4-methoxyphenyl)thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3002954.png)
![N-[(3-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide](/img/structure/B3002955.png)
![3-((4-phenyl-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3002957.png)
![2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B3002958.png)
![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N-[(dimethylamino)methylene]-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B3002960.png)

![4-(3,5-Dimethylpyrazol-1-yl)-2-methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B3002963.png)

![2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide](/img/structure/B3002966.png)
